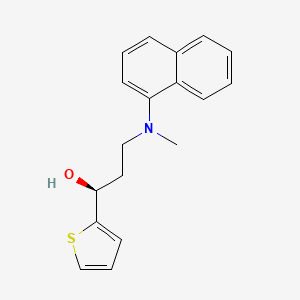
O-Denaphthyl N-(1-Naphthyl) Duloxetine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Denaphthyl N-(1-Naphthyl) Duloxetine is an impurity of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, neuropathic pain, and central sensitization. This compound is characterized by its molecular formula C₁₈H₁₉NOS and a molecular weight of 297.41 g/mol.
Méthodes De Préparation
The synthesis of O-Denaphthyl N-(1-Naphthyl) Duloxetine involves several steps, including the reaction of naphthylamine with thiophene derivatives under specific conditions. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
O-Denaphthyl N-(1-Naphthyl) Duloxetine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced naphthyl derivatives.
Substitution: Substitution reactions can occur in the presence of halogenating agents like bromine (Br₂) or chlorine (Cl₂), leading to the formation of halogenated naphthyl derivatives.
Applications De Recherche Scientifique
O-Denaphthyl N-(1-Naphthyl) Duloxetine has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of Duloxetine and its impurities.
Biology: The compound is studied for its potential effects on biological systems, particularly in understanding the metabolism and toxicity of Duloxetine.
Medicine: Research focuses on its role in the pharmacokinetics and pharmacodynamics of Duloxetine, helping to optimize therapeutic regimens.
Industry: It is used in the quality control and assurance processes during the manufacturing of Duloxetine
Mécanisme D'action
The mechanism of action of O-Denaphthyl N-(1-Naphthyl) Duloxetine is similar to that of Duloxetine. It acts as a potent inhibitor of neuronal serotonin and norepinephrine reuptake, and to a lesser extent, dopamine reuptake. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating pain. The compound does not significantly affect dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .
Comparaison Avec Des Composés Similaires
O-Denaphthyl N-(1-Naphthyl) Duloxetine is unique due to its specific structure and role as an impurity of Duloxetine. Similar compounds include:
Duloxetine: The parent compound, used as an antidepressant and pain reliever.
Venlafaxine: Another SNRI used to treat depression and anxiety.
Milnacipran: An SNRI used primarily for the treatment of fibromyalgia.
Desvenlafaxine: A metabolite of Venlafaxine, used to treat major depressive disorder
These compounds share similar mechanisms of action but differ in their chemical structures and specific therapeutic applications.
Propriétés
Formule moléculaire |
C18H19NOS |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
(1S)-3-[methyl(naphthalen-1-yl)amino]-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C18H19NOS/c1-19(12-11-17(20)18-10-5-13-21-18)16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,20H,11-12H2,1H3/t17-/m0/s1 |
Clé InChI |
LIOXEOOPHSWKKT-KRWDZBQOSA-N |
SMILES isomérique |
CN(CC[C@@H](C1=CC=CS1)O)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CN(CCC(C1=CC=CS1)O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


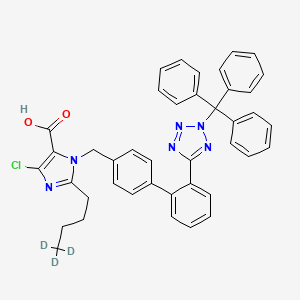
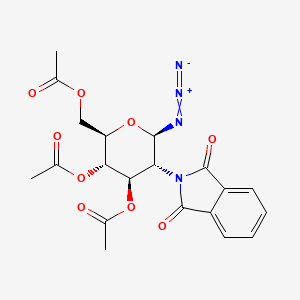
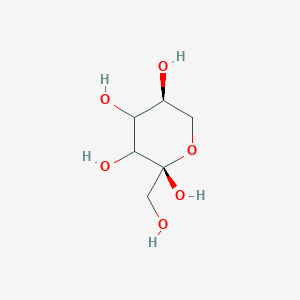



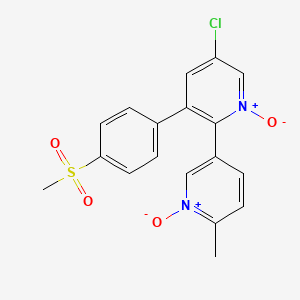
![Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)
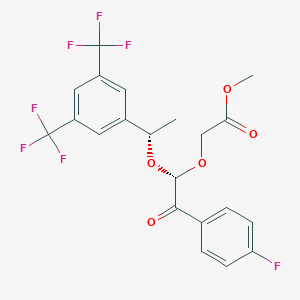
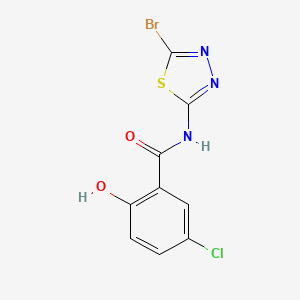
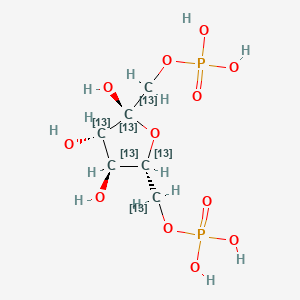
![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B13845536.png)
